Cas no 283173-76-2 (Methyl 3-amino-2-iodobenzoate)
Methyl 3-amino-2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-iodobenzoic acid methyl ester
- methyl 3-amino-2-iodobenzoate
- NDSPWJRSUXVPSQ-UHFFFAOYSA-N
- DB-143036
- AS-77353
- MFCD13181905
- 283173-76-2
- SCHEMBL543394
- D93611
- Methyl 3-amino-2-iodobenzoate, 95%
- AKOS015955206
- Methyl 3-amino-2-iodobenzoate
-
- MDL: MFCD13181905
- Inchi: 1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
- InChI Key: NDSPWJRSUXVPSQ-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1C(=O)OC)N
Computed Properties
- Exact Mass: 276.95998g/mol
- Monoisotopic Mass: 276.95998g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 1.7
Experimental Properties
- Density: 1.802 g/mL at 25 °C
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.649
Methyl 3-amino-2-iodobenzoate Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H317
- Warning Statement: P280-P301+P310
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-43
- Safety Instruction: 36-45
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Hazardous Material Identification:
Methyl 3-amino-2-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008431-250mg |
Methyl 3-amino-2-iodobenzoate |
283173-76-2 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A015008431-500mg |
Methyl 3-amino-2-iodobenzoate |
283173-76-2 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A015008431-1g |
Methyl 3-amino-2-iodobenzoate |
283173-76-2 | 97% | 1g |
$1564.50 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 754188-250MG |
Methyl 3-amino-2-iodobenzoate |
283173-76-2 | 95% | 250MG |
¥344.56 | 2022-02-24 | |
| abcr | AB425142-1 g |
Methyl 3-amino-2-iodobenzoate |
283173-76-2 | 1g |
€680.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | Y1015692-250mg |
methyl 3-amino-2-iodobenzoate |
283173-76-2 | 95% | 250mg |
$140 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1015692-1g |
methyl 3-amino-2-iodobenzoate |
283173-76-2 | 95% | 1g |
$190 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1015692-5g |
methyl 3-amino-2-iodobenzoate |
283173-76-2 | 95% | 5g |
$535 | 2024-06-06 | |
| abcr | AB425142-1g |
Methyl 3-amino-2-iodobenzoate; . |
283173-76-2 | 1g |
€680.00 | 2024-04-17 | ||
| Aaron | AR00I60F-250mg |
Methyl 3-amino-2-iodobenzoate |
283173-76-2 | 98% | 250mg |
$68.00 | 2025-02-11 |
Methyl 3-amino-2-iodobenzoate Suppliers
Methyl 3-amino-2-iodobenzoate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Methyl 3-amino-2-iodobenzoate
Methyl 3-amino-2-iodobenzoate (CAS No. 283173-76-2): Properties, Applications, and Market Insights
Methyl 3-amino-2-iodobenzoate (CAS No. 283173-76-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This iodinated benzoate derivative is characterized by its unique molecular structure, combining an amino group and an iodine substituent on the aromatic ring. The compound's chemical formula is C8H8INO2, with a molecular weight of 277.06 g/mol. Its distinct properties make it a valuable intermediate in synthetic chemistry, particularly in the development of novel drug candidates and agrochemicals.
The growing interest in Methyl 3-amino-2-iodobenzoate can be attributed to several factors, including the increasing demand for iodinated compounds in medicinal chemistry and the compound's versatility as a building block for more complex molecules. Researchers are particularly interested in its potential applications in catalysis and cross-coupling reactions, which are fundamental to modern organic synthesis. The presence of both amino and ester functional groups in the molecule provides multiple sites for further chemical modifications, making it a versatile reagent in laboratory settings.
From a physicochemical perspective, Methyl 3-amino-2-iodobenzoate typically appears as a light yellow to beige crystalline powder. It exhibits moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, but has limited solubility in water. The compound's melting point ranges between 110-115°C, and it should be stored under cool, dry conditions to maintain stability. These characteristics are crucial for researchers working with this compound in various synthetic applications.
The synthetic utility of Methyl 3-amino-2-iodobenzoate is particularly notable in pharmaceutical research. The iodine atom present in the molecule serves as an excellent leaving group in nucleophilic aromatic substitution reactions, while the amino group can participate in amide bond formation or serve as a directing group in metal-catalyzed reactions. This dual functionality makes the compound a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
Recent trends in chemical research have highlighted the importance of Methyl 3-amino-2-iodobenzoate in the development of PET radiotracers and other diagnostic agents. The iodine moiety can potentially be replaced with radioactive isotopes for medical imaging purposes, opening up possibilities in nuclear medicine. Additionally, the compound's structural features make it interesting for studies in material science, particularly in the design of organic semiconductors and photovoltaic materials.
The market demand for Methyl 3-amino-2-iodobenzoate has been steadily increasing, driven by its applications in drug discovery and agrochemical development. Chemical suppliers typically offer this compound in various purity grades, ranging from 95% to 98%, with prices varying according to quantity and purity specifications. The global market for such specialized intermediates is expected to grow significantly in the coming years, particularly in regions with strong pharmaceutical and biotechnology sectors.
From a safety perspective, while Methyl 3-amino-2-iodobenzoate is not classified as highly hazardous, standard laboratory precautions should be observed when handling this compound. Appropriate personal protective equipment, including gloves and safety glasses, is recommended. The compound should be used in well-ventilated areas, and exposure to skin or eyes should be avoided. Proper storage conditions are essential to maintain the compound's stability and prevent degradation.
The analytical characterization of Methyl 3-amino-2-iodobenzoate typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods are crucial for verifying the compound's purity and identity, especially when it's used as a starting material in sensitive synthetic procedures. Researchers often rely on these analytical techniques to ensure batch-to-batch consistency in their experiments.
Looking ahead, the future applications of Methyl 3-amino-2-iodobenzoate appear promising. With the continuous advancement in catalytic methodologies and green chemistry approaches, this compound may find new roles in sustainable chemical processes. Its potential in medicinal chemistry is particularly exciting, as researchers explore novel drug scaffolds and targeted therapies. The compound's versatility ensures it will remain a valuable tool in chemical research for years to come.
For researchers and manufacturers working with Methyl 3-amino-2-iodobenzoate, staying informed about the latest synthetic applications and safety guidelines is essential. The compound's unique properties continue to make it a subject of interest in various chemical disciplines, from academic research to industrial applications. As the demand for specialized chemical intermediates grows, Methyl 3-amino-2-iodobenzoate is poised to maintain its importance in the chemical research landscape.
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